REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][C:9](=S)[NH:8][C:6]=2[N:7]=1.[OH2:12].Cl[O-].[Na+].Cl>>[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][C:9](=[O:12])[NH:8][C:6]=2[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC2=C(N1)NC(S2)=S
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled down to about 70° C.
|
Type
|
TEMPERATURE
|
Details
|
after which the resulting solution was heated to 80-90° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated up to 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for at least two hours
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water and acetonitrile
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC2=C(N1)NC(S2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |